1-Hexanol, 3-mercapto-3-methyl-, (3R)-
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Overview
Description
1-Hexanol, 3-mercapto-3-methyl-, (3R)- is an organic compound with the molecular formula C7H16OS. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a hexane backbone. The (3R) designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexanol, 3-mercapto-3-methyl-, (3R)- can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-3-hexanol with a thiol reagent under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-Hexanol, 3-mercapto-3-methyl-, (3R)- often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 3-mercapto-3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding alkanes.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted hexanols and hexanethiols.
Scientific Research Applications
1-Hexanol, 3-mercapto-3-methyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, including its presence in certain metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on specific molecular targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanol, 3-mercapto-3-methyl-, (3R)- involves its interaction with specific molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Hexanol, 3-mercapto-3-methyl-, (3R)- can be compared with other similar compounds, such as:
1-Hexanol, 3-mercapto-3-methyl-, (3S)-: The (3S) enantiomer has a different three-dimensional arrangement, leading to distinct chemical and biological properties.
3-Mercapto-1-hexanol: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Methyl-3-sulfanylhexan-1-ol: Another similar compound with variations in the functional groups and their positions.
Properties
CAS No. |
828300-39-6 |
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Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
(3R)-3-methyl-3-sulfanylhexan-1-ol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
PSALIMFZUGITJC-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@](C)(CCO)S |
Canonical SMILES |
CCCC(C)(CCO)S |
Origin of Product |
United States |
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